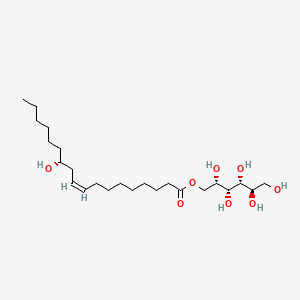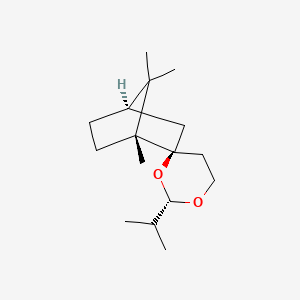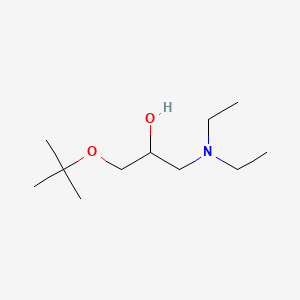
Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the benzamide core.
Imidazole Formation: Cyclization to form the imidazole ring.
Pyrrolidine Attachment: Alkylation to attach the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.
Reduction: Reduction reactions could target the bromine atom or the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups to the benzamide core.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a pharmacological agent. Its structural features suggest it might interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzamides are known for their activity as antipsychotics, antiemetics, and anti-inflammatory agents, so this compound might exhibit similar properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its diverse biological activities.
5-Bromo-2-methoxybenzamide: A simpler analog with similar structural features.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their pharmacological properties.
Uniqueness
The uniqueness of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” lies in its combination of structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
111049-54-8 |
|---|---|
Molecular Formula |
C19H28BrN5O2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C19H28BrN5O2/c1-4-25-7-5-6-13(25)11-21-18(26)14-8-15(20)16(9-17(14)27-3)24-19-22-10-12(2)23-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,26)(H2,22,23,24) |
InChI Key |
AXZJATWBNZZIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC3=NCC(N3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
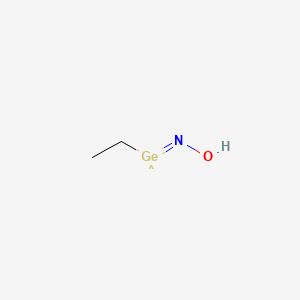
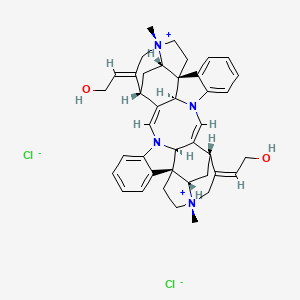
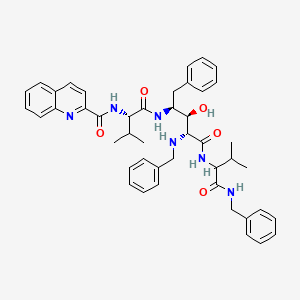


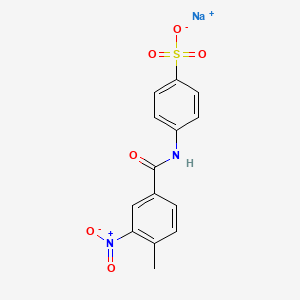
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
